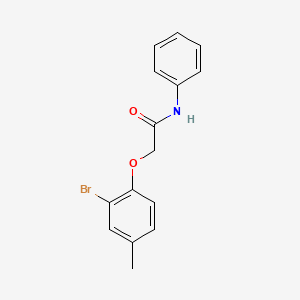

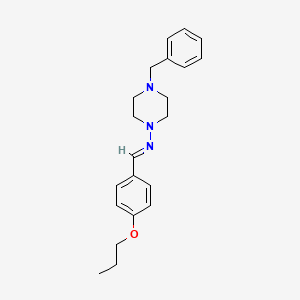

N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound belongs to a class of substances that include benzothiazole and triazole moieties. Such compounds are often explored for their potential pharmacological properties, including their roles as inhibitors or reactants in various chemical reactions.

Synthesis Analysis

Compounds related to the one specified are typically synthesized through a series of reactions involving the coupling of benzothiazole derivatives with other organic compounds. For instance, the synthesis of similar compounds involves reactions like condensation, cyclization, and amidation, utilizing catalysts and specific reagents under controlled conditions (Rana et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as NMR, IR spectroscopy, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding the compound's reactivity and properties (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiazole and triazole derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. These may include their ability to act as ligands in metal complexes, exhibiting various biological activities, or undergoing isomerization and other transformation reactions that affect their structure and function (Angulo-Cornejo et al., 2000).

Aplicaciones Científicas De Investigación

Kinase Inhibition for Cancer Therapy : Derivatives of benzothiazole have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, which plays a significant role in tumor angiogenesis and metastasis. These compounds show promise in treating various cancers, as evidenced by their efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have been explored as supramolecular gelators. These compounds demonstrate unique gelation behavior with various solvents, indicating potential applications in drug delivery systems and material science (Yadav & Ballabh, 2020).

Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel in acidic environments. Their high inhibition efficiencies and the ability to adsorb onto surfaces make them suitable for applications in materials protection and maintenance (Hu et al., 2016).

Diuretic Activity : Certain benzothiazole derivatives have been synthesized and evaluated for their diuretic activity, offering potential applications in treating conditions like hypertension or heart failure (Yar & Ansari, 2009).

Antimicrobial Properties : Benzimidazole and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds could potentially be developed into new antimicrobial agents (Sethi et al., 2016).

Photo-Physical Studies : The photo-physical properties of certain benzothiazole derivatives have been studied, highlighting their potential in developing fluorescent materials for various applications (Padalkar et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-22(10-17-21-15-7-2-3-8-16(15)25-17)18(24)13-5-4-6-14(9-13)23-11-19-20-12-23/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCIBYZFCLKCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)

![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)

![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)